4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide
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Overview
Description
4-Cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide is an organic compound with significant applications in various scientific fields. This compound is characterized by the presence of cyano groups, trifluoromethyl groups, and a methoxybenzohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as n-[4-cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide have been used to observe selective androgen receptor modulator activity .
Mode of Action
It can be inferred that the compound might interact with its targets, possibly androgen receptors, to exert its effects .
Biochemical Pathways
Based on the potential target (androgen receptors), it can be speculated that the compound might influence pathways related to androgen signaling .
Result of Action
Based on the potential target (androgen receptors), it can be speculated that the compound might influence cellular processes regulated by these receptors .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins . The nature of these interactions is yet to be fully understood .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide typically involves the reaction of 4-cyano-2-(trifluoromethyl)benzoic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
4-Cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties[][3].
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: This compound shares structural similarities with 4-Cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide and exhibits similar chemical properties and reactivity.
N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide: Another structurally related compound with comparable applications in scientific research.
Uniqueness
4-Cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both cyano and trifluoromethyl groups enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O2/c1-26-15-7-11(9-22)2-4-12(15)16(25)24-23-14-5-3-10(8-21)6-13(14)17(18,19)20/h2-7,23H,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJSFZNMORHOSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)C(=O)NNC2=C(C=C(C=C2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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